

physical and chemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate

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Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

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Technical Guide: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this compound, particularly in peptide coupling and fluorination reactions. This guide summarizes available quantitative data, outlines potential experimental applications, and presents logical workflows for its use in chemical synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, information from analogous compounds is provided for reference where applicable.

Core Physical and Chemical Properties

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a white crystalline powder that has gained attention as a highly effective ionic liquid and reagent in organic synthesis.^[1] Its

stability and reactivity make it a valuable tool in various chemical transformations.[\[1\]](#)

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	164298-27-5	[2] [3]
Molecular Formula	C ₅ H ₁₀ F ₇ N ₂ P	[2] [3]
Molecular Weight	262.11 g/mol	[2] [3]
Appearance	White crystalline powder	[1]
Melting Point	160-167 °C	[1]
Storage Conditions	Store at ≤ -20 °C in an inert atmosphere.	[1] [4]
Purity	≥ 95-99% (HPLC)	[1] [4]
Density	Data not available	
Solubility	Data on quantitative solubility in various organic solvents is not readily available. However, its hexafluorophosphate anion generally enhances solubility in polar solvents.	[1]

Table 2: Computed Properties

Property	Value	Reference
Exact Mass	262.04698246 Da	[2]
Topological Polar Surface Area	6.3 Å ²	[2]
Heavy Atom Count	15	[2]

Spectroscopic Data

Detailed spectroscopic data for **2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate** is not widely published. However, data for the analogous 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate can provide an indication of the expected spectral characteristics.

Table 3: NMR Spectral Data for the Analogous 2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate

Nucleus	Solvent	Chemical Shift (ppm)	Reference
¹ H NMR	CD ₃ CN	3.11 (s, 6H, N-CH ₃), 3.93 (s, 4H, CH ₂ -CH ₂)	[5]
¹³ C NMR	CD ₃ CN	35.16 (N-CH ₃), 50.79 (CH ₂ -CH ₂), 157.08 (N-C-N)	

Disclaimer: The NMR data presented above is for the 2-chloro analogue and should be used for reference purposes only. Actual chemical shifts for **2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate** may vary.

FT-IR Spectroscopy

Specific FT-IR data for **2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate** is not readily available. It is expected to show characteristic peaks for C-H, C-N, and C-F stretching, as well as strong absorptions corresponding to the hexafluorophosphate anion (PF₆⁻).

Applications in Organic Synthesis

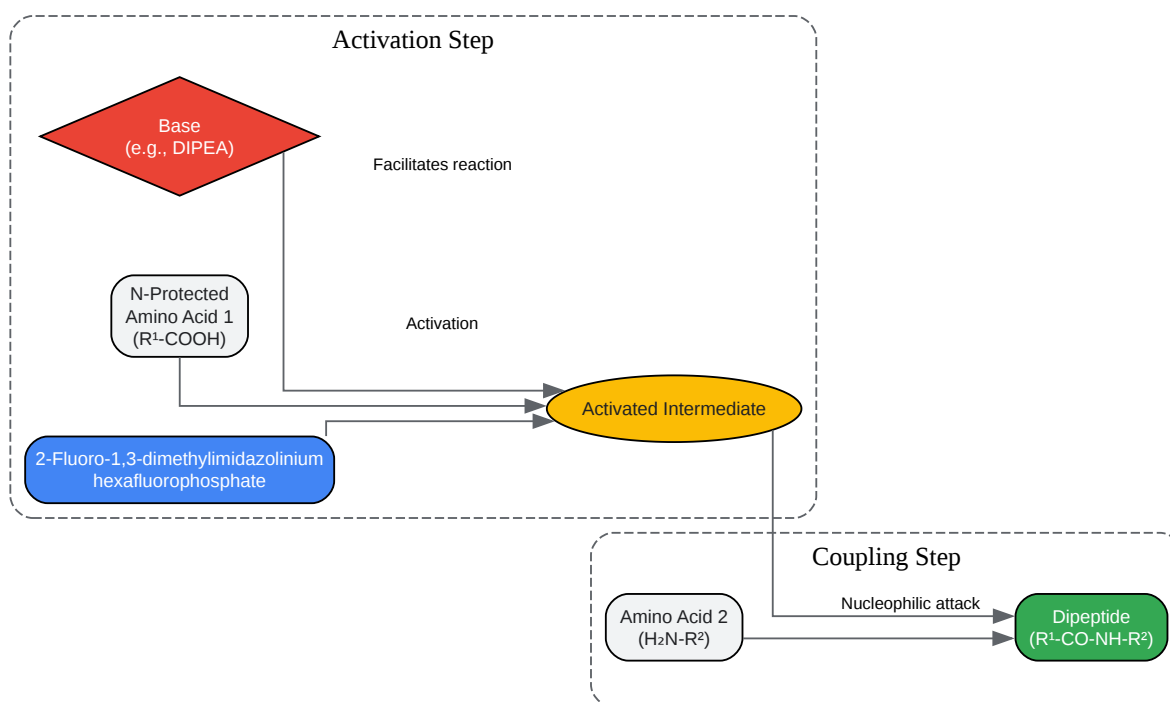
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is primarily utilized as a reagent in organic synthesis, with notable applications in peptide coupling and the formation of fluorinated compounds.[1] It is also explored as an electrolyte in energy storage technologies. [1]

Peptide Coupling

This reagent is highly reactive and effective for peptide bond formation.[3] It facilitates the rapid activation of carboxylic acid groups, enabling efficient amide bond formation with amino groups,

which is crucial for both solid-phase and solution-phase peptide synthesis.

The general mechanism involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine group of another amino acid.



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General workflow for peptide bond formation.

Fluorination Reactions

The compound serves as a valuable reagent for the synthesis of fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological properties.

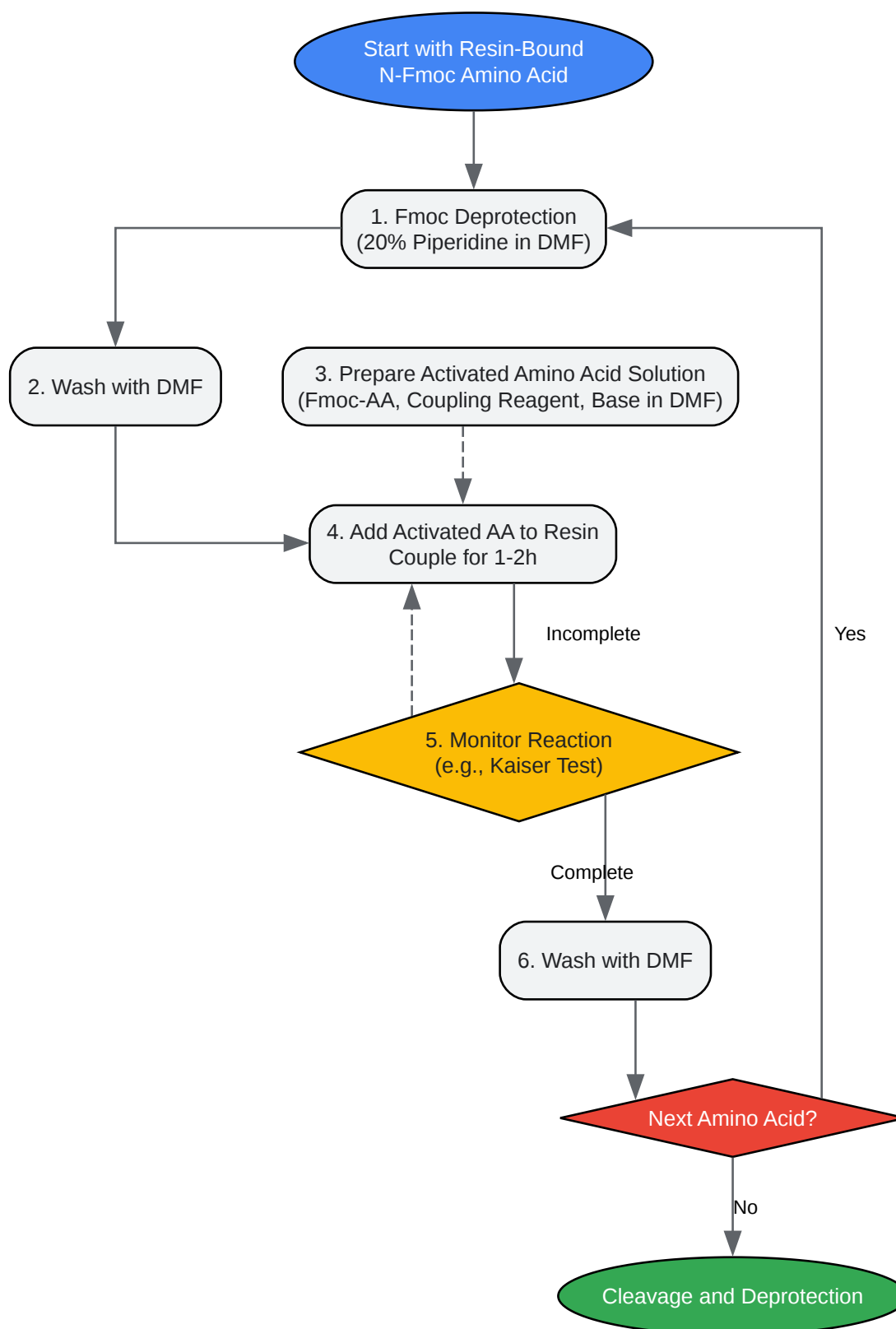
Experimental Protocols

Detailed and validated experimental protocols for the synthesis and specific applications of **2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate** are not widely available in peer-reviewed literature. However, a general protocol for peptide coupling on a solid support using similar activating agents can be adapted.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol is a generalized procedure and should be optimized for specific substrates and reaction conditions.

- **Resin Preparation:** Swell the resin (e.g., Rink amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the solvent.
- **Fmoc-Deprotection:** Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
- **Activation of the incoming Amino Acid:** In a separate vessel, dissolve the N-Fmoc protected amino acid (3-5 equivalents relative to the resin loading), **2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate** (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP).
- **Coupling Reaction:** Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
- **Monitoring the Reaction:** The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
- **Washing:** After the reaction is complete, wash the resin with DMF to remove excess reagents and byproducts.
- **Repeat:** Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.



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Step-by-step workflow for a single coupling cycle in SPPS.

Safety Information

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Table 4: GHS Hazard Statements

Hazard Code	Statement	Reference
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Conclusion

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a promising reagent for organic synthesis, particularly in the challenging field of peptide synthesis. While there is a need for more publicly available data on its specific physical properties and detailed experimental protocols, its role as a potent activating agent is evident. This guide serves as a foundational resource for researchers looking to explore the potential of this compound in their work, with the understanding that further optimization of reaction conditions will be necessary for specific applications.

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